molecular formula C11H12O2 B8785911 1-(3-Allyl-2-hydroxyphenyl)ethanone CAS No. 58621-39-9

1-(3-Allyl-2-hydroxyphenyl)ethanone

Cat. No.: B8785911
CAS No.: 58621-39-9
M. Wt: 176.21 g/mol
InChI Key: MTJHOBKCHPGIOG-UHFFFAOYSA-N
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Description

2’-Hydroxy-3’-allylacetophenone is an organic compound with the molecular formula C11H12O2 It is a derivative of acetophenone, featuring a hydroxyl group at the 2’ position and an allyl group at the 3’ position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2’-Hydroxy-3’-allylacetophenone typically involves the hydroxylation and allylation of acetophenone derivatives. One common method includes the use of carboxylic acid as a solvent and a metal salt catalyst to perform catalytic oxidation and hydroxylation reactions . Another approach involves the use of formic acid-water mediated reactions to achieve the desired hydroxylation and allylation .

Industrial Production Methods: Industrial production of 2’-Hydroxy-3’-allylacetophenone may involve large-scale catalytic processes using environmentally friendly solvents and catalysts to ensure high yield and purity. The use of green chemistry principles, such as minimizing waste and using renewable resources, is often emphasized in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 2’-Hydroxy-3’-allylacetophenone undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The allyl group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like halogens and nucleophiles are used under appropriate conditions to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions include various hydroxylated, reduced, and substituted derivatives of 2’-Hydroxy-3’-allylacetophenone, which can be further utilized in different applications.

Mechanism of Action

The mechanism of action of 2’-Hydroxy-3’-allylacetophenone involves its interaction with various molecular targets and pathways. The hydroxyl and allyl groups play a crucial role in its reactivity and biological activity. The compound can interact with enzymes and receptors, leading to modulation of biochemical pathways and exerting its effects .

Comparison with Similar Compounds

    2’-Hydroxyacetophenone: Lacks the allyl group, making it less reactive in certain substitution reactions.

    3’-Allylacetophenone: Lacks the hydroxyl group, reducing its potential for hydrogen bonding and reactivity in oxidation reactions.

    2’-Hydroxy-3’-methoxyacetophenone: Features a methoxy group instead of an allyl group, altering its chemical properties and reactivity.

Uniqueness: 2’-Hydroxy-3’-allylacetophenone is unique due to the presence of both hydroxyl and allyl groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

58621-39-9

Molecular Formula

C11H12O2

Molecular Weight

176.21 g/mol

IUPAC Name

1-(2-hydroxy-3-prop-2-enylphenyl)ethanone

InChI

InChI=1S/C11H12O2/c1-3-5-9-6-4-7-10(8(2)12)11(9)13/h3-4,6-7,13H,1,5H2,2H3

InChI Key

MTJHOBKCHPGIOG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=CC(=C1O)CC=C

Origin of Product

United States

Synthesis routes and methods

Procedure details

A suspension of 6.2 g of potassium hydroxide, 10 g of 2-hydroxyacetophenone and 17.8 g of allyl bromide in 550 ml of acetone was refluxed for 16 hours, cooled and filtered. The solids were extracted with three 250 ml portions of chloroform and the combined acetone filtrate and chloroform extracts concentrated to give a residue which was then heated at 165° C. for 18 hours, cooled, diluted with 250 ml of hexane and filtered. The resulting filtrate was concentrated in vacuo to give 10.02 g of 3'-allyl-2'-hydroxyacetophenone as a liquid: TLC Rf 0.70 in 3:1 toluene-methyl isobutylketone; C-13 NMR (CDCl3): δ26.72, 33.41, 116.0, 118.44, 119.21, 128.82, 129.34, 136.10, 136.44, 160.40, 204.75; 1H-NMR (CDCl3): δ2.60 (s, 3H), 3.40 (d, J=6.4 Hz, 2H); 5.05 (d, J=1.4 Hz, 1H), 5.08-5.11 (m, 1H), 5.92-6.06 (m, 1H), 6.82 (t, J=7.6 Hz, 1H), 7.33 (d, J=6.7 Hz, 1H), 7.59 (d, J=6.7 Hz, 1H), 12.62 (s, 1H).
Quantity
6.2 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
17.8 g
Type
reactant
Reaction Step One
Quantity
550 mL
Type
solvent
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step Two

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